molecular formula C23H23N3O3 B11029362 3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione

3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B11029362
M. Wt: 389.4 g/mol
InChI Key: QTGLBIQKIDRKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.

    Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.

    Formation of the pyrrolidine-2,5-dione ring: This step involves cyclization reactions, often using amines and anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the beta-carboline core.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

Biology

    Neuroprotection: Beta-carbolines are known for their neuroprotective properties, making this compound a candidate for research in neurodegenerative diseases.

    Psychoactive Research:

Medicine

    Drug Development: Investigated for potential therapeutic effects in various diseases, including cancer and neurological disorders.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

    Biotechnology: Applications in biotechnological research and development.

Mechanism of Action

The mechanism of action of “3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” involves interaction with molecular targets such as enzymes and receptors. The beta-carboline core can interact with neurotransmitter receptors, influencing neurological pathways. The methoxy group and pyrrolidine-2,5-dione ring may also play roles in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with psychoactive properties.

    Harmaline: Known for its neuroprotective effects.

    Tetrahydro-beta-carboline: A simpler analog with similar biological activities.

Uniqueness

“3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C23H23N3O3/c1-25-20(27)13-19(23(25)28)26-11-10-16-17-12-15(29-2)8-9-18(17)24-21(16)22(26)14-6-4-3-5-7-14/h3-9,12,19,22,24H,10-11,13H2,1-2H3

InChI Key

QTGLBIQKIDRKJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=CC=C4)NC5=C3C=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.